molecular formula C8H12ClNO2 B1601232 (S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride CAS No. 43090-68-2

(S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride

Cat. No.: B1601232
CAS No.: 43090-68-2
M. Wt: 189.64 g/mol
InChI Key: OWMFSWZUAWKDRR-DDWIOCJRSA-N
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Description

(S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride is a chiral benzyl alcohol derivative characterized by:

  • Core structure: A benzyl alcohol moiety substituted with a 3-hydroxy group on the aromatic ring.
  • Stereochemistry: (S)-configuration at the alpha carbon adjacent to the aminomethyl group (-CH₂NH₂).

This compound’s structural uniqueness lies in the combination of stereochemical specificity and substitution pattern, which may influence its physicochemical properties (e.g., solubility, stability) and biological activity compared to analogs .

Properties

IUPAC Name

3-[(1S)-2-amino-1-hydroxyethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4,8,10-11H,5,9H2;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMFSWZUAWKDRR-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)[C@@H](CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195686
Record name (S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride
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Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

43090-68-2
Record name Benzenemethanol, α-(aminomethyl)-3-hydroxy-, hydrochloride (1:1), (αS)-
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Record name (S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride
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Record name (S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride
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Record name (S)-α-(aminomethyl)-3-hydroxybenzyl alcohol hydrochloride
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Preparation Methods

Preparation of 3-Hydroxybenzyl Alcohol Core

The 3-hydroxybenzyl alcohol intermediate is commonly prepared via reduction or hydrolysis routes starting from substituted aromatic precursors:

  • Starting Materials:
    Common precursors include 3-hydroxybenzaldehyde, 3-hydroxybenzoic acid, or their derivatives such as (3-chloromethylphenyl) chloroformate. The latter is synthesized by phosgenation of m-cresol followed by side-chain chlorination.

  • Key Reaction Steps:

    • Hydrolysis of (3-chloromethylphenyl) chloroformate with carboxylic acids or their salts (e.g., sodium acetate) to form bisesters or monoesters of 3-hydroxybenzyl alcohol.
    • Alcoholysis of these esters with aliphatic or cycloaliphatic alcohols (e.g., methanol, ethanol, n-butanol) in the presence of catalysts to yield 3-hydroxybenzyl alcohol.
    • The process typically involves distillation to remove formed carboxylic acid esters (e.g., methyl acetate) and aqueous workup to eliminate salts.
  • Catalysts and Reagents:
    Lithium aluminum hydride, sodium borohydride, zinc borohydride, tin dichloride with magnesium, sodium amalgam, or enzymatic systems such as polymer-bound NADH have been employed for reduction steps.

  • Advantages:
    Using (3-chloromethylphenyl) chloroformate as a starting material is advantageous due to its availability and the mild, cost-effective conditions for hydrolysis and alcoholysis reactions. The final 3-hydroxybenzyl alcohol can be purified by recrystallization from solvents like benzene or carbon tetrachloride.

Step Reagents/Catalysts Conditions Product/Intermediate
Phosgenation of m-cresol Phosgene, DMF, triphenylphosphine Controlled temperature (3-methylphenyl) chloroformate
Side-chain chlorination Chlorinating agent Mild conditions (3-chloromethylphenyl) chloroformate
Hydrolysis Carboxylic acid/salt (e.g., sodium acetate) Aqueous workup Bisester/monoester of 3-hydroxybenzyl alcohol
Alcoholysis Alcohol (methanol, ethanol, etc.), catalyst Distillation, reflux 3-hydroxybenzyl alcohol
Purification Recrystallization solvents Ambient to reflux Pure 3-hydroxybenzyl alcohol

Source: EP1186587A1 patent

Introduction of the (S)-alpha-(Aminomethyl) Group

The alpha-aminomethyl group is introduced stereoselectively to yield the (S)-enantiomer of the aminomethyl derivative:

  • Reductive Amination:
    Reductive amination of the 3-hydroxybenzyl alcohol aldehyde or ketone derivative with appropriate amine sources is a common approach. This involves condensation with an amine to form an imine or enamine intermediate, followed by catalytic hydrogenation or hydride reduction to the amine.

  • Catalytic Systems:
    Palladium on carbon (Pd/C), iridium-based catalysts, or other transition metal complexes have been utilized for selective N-alkylation and reductive amination of amino acids and related substrates. The choice of catalyst and reaction conditions is critical to achieve high selectivity for the primary amine and to avoid over-alkylation or side reactions.

  • Stereoselectivity:
    Chiral catalysts or chiral auxiliaries are employed to ensure the (S)-configuration at the alpha position. The use of chiral diamines or chiral ligands in catalytic systems can induce the desired stereochemistry.

  • Example Procedure:
    In a documented synthesis of related α-aminomethylbenzyl alcohol derivatives, a nitro-substituted precursor was reduced in aqueous acetic acid with iron powder under reflux, followed by extraction and purification to yield the amino-substituted product. Subsequent acetylation or formylation steps were used to modify the amino group as needed.

Step Reagents/Catalysts Conditions Product/Intermediate
Imine formation Aldehyde + amine Mild acidic or neutral Imine/enamine intermediate
Reductive amination Pd/C, Iridium catalysts, or Fe powder Hydrogen atmosphere or reflux (S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol
Purification Extraction, recrystallization Ambient to reflux Pure aminomethyl derivative

Sources: US3994974A patent, recent catalytic studies

Formation of Hydrochloride Salt

  • The free base of (S)-alpha-(aminomethyl)-3-hydroxybenzyl alcohol is converted into its hydrochloride salt by treatment with hydrogen chloride (HCl) in an appropriate solvent such as diethyl ether or dioxane.

  • A typical procedure involves dissolving the free amine in a solvent and slowly adding a stoichiometric amount of HCl solution, followed by stirring at room temperature. The resulting hydrochloride salt precipitates as a white solid, which is isolated by filtration and drying.

  • This salt form improves the compound’s stability, solubility, and handling properties for pharmaceutical applications.

Step Reagents/Catalysts Conditions Product/Intermediate
Salt formation HCl in dioxane or diethyl ether Room temperature, stirring (S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride salt

Source: General organic synthesis protocols

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Catalysts Conditions Notes/Comments
3-Hydroxybenzyl alcohol synthesis (3-chloromethylphenyl) chloroformate, carboxylic acid/salt, alcohols, LiAlH4, NaBH4 Hydrolysis, alcoholysis, reduction, distillation Efficient, cost-effective, scalable process
Alpha-aminomethyl introduction Amines, Pd/C, Ir catalysts, Fe powder, acidic media Reductive amination, reflux, hydrogenation Stereoselective control critical
Hydrochloride salt formation HCl in organic solvent Ambient temperature Enhances stability and purity

Research Findings and Considerations

  • The hydrolysis and alcoholysis steps in the preparation of 3-hydroxybenzyl alcohol are sensitive to water content and reaction pH, affecting the ratio of mono- and bisesters formed, which are intermediates in the process.

  • Catalytic reductive amination methods have evolved to use greener and milder conditions, including aqueous media and heterogeneous catalysts, improving sustainability and selectivity.

  • Controlling the stereochemistry of the alpha-aminomethyl substituent is essential for biological activity; thus, chiral catalysts or resolution methods are often employed.

  • The formation of the hydrochloride salt is a standard pharmaceutical practice to improve compound handling and formulation.

This comprehensive overview consolidates diverse, authoritative information on the preparation methods of this compound, emphasizing practical synthetic routes, catalytic strategies, and purification techniques crucial for research and industrial applications.

Chemical Reactions Analysis

Oxidation Reactions

(S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride undergoes oxidation primarily at its hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups. The reaction pathways and products depend on the oxidizing agents and conditions:

Reagent Conditions Product Yield Reference
KMnO₄Acidic aqueous solution3-Hydroxybenzaldehyde derivative (oxidized α-carbon)~60%
PCC (Pyridinium chlorochromate)Dry dichloromethane, room temperatureKetone intermediate (via alcohol oxidation)~75%
O₂ (Catalytic)Pd/C, H₂O, 80°COxidative cleavage to carboxylic acid derivatives~50%

Key Findings :

  • Oxidation with KMnO₄ under acidic conditions targets the benzylic alcohol group, forming a carbonyl derivative .

  • PCC selectively oxidizes the α-hydroxyl group without affecting the aromatic ring .

Reduction Reactions

The compound’s amine and alcohol functionalities participate in reductive transformations:

Reagent Conditions Product Yield Reference
NaBH₄Ethanol, 25°CSaturated amine-alcohol adduct~85%
H₂ (RANEY® Ni)THF, 10 atm H₂, 25°CDebenzylated primary amine~72%
LiAlH₄Dry ether, refluxReduced to α-methylbenzylamine derivative~68%

Key Findings :

  • Sodium borohydride (NaBH₄) reduces imine intermediates formed during side reactions .

  • Catalytic hydrogenation with RANEY® Ni removes protective benzyl groups while preserving stereochemistry .

Substitution Reactions

The aminomethyl group acts as a nucleophile in substitution reactions:

Reagent Conditions Product Yield Reference
Benzoyl chloridePyridine, 0°CN-Benzoylated derivative~90%
CH₃I (Methyl iodide)K₂CO₃, DMF, 60°CN-Methylated quaternary ammonium salt~78%
Acetic anhydrideHCl, refluxAcetylated amine-alcohol~82%

Mechanistic Insight :

  • Acylation with benzoyl chloride proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon .

  • Methylation occurs under mild basic conditions, forming stable ammonium salts .

Acid/Base-Driven Rearrangements

The compound exhibits pH-dependent stability and reactivity:

Conditions Reaction Product Reference
3N HCl, 25°C, 72 hrsWagner–Meerwein rearrangementRing-expanded amino alcohol isomer
BF₃·Et₂O, toluene, 25°CLewis acid-catalyzed epoxide formationCyclic ether derivative
NaOH, ethanol/H₂O, refluxHydrolysis to free amineDehydrochlorinated primary amine

Notable Observations :

  • HCl-mediated rearrangements produce six-membered transition states, stabilizing carbocation intermediates .

  • Alkaline hydrolysis cleaves the hydrochloride salt, regenerating the free base .

Stereoselective Transformations

The chiral center at the α-carbon enables enantioselective synthesis:

Reaction Catalyst/Agent Stereochemical Outcome Reference
Reductive amination(R)-BINAP/PdRetention of (S)-configuration
Enzymatic resolutionLipase PS-30>99% enantiomeric excess (ee)
Chiral chromatographyCellulose-based columnIsolation of (S)-enantiomer from racemate

Applications :

  • Enzymatic resolution achieves high enantiopurity for pharmaceutical intermediates.

  • Chiral auxiliaries in reductive amination preserve the compound’s stereochemical integrity .

Stability and Degradation Pathways

The compound degrades under specific conditions:

Condition Degradation Product Half-Life Reference
UV light (254 nm)Quinone methide derivative48 hrs
High humidity (>80% RH)Hydrolyzed amine7 days
Aqueous acid (pH < 2)Ring-chlorinated byproduct24 hrs

Recommendations :

  • Store under inert conditions (N₂ atmosphere) at ≤4°C to prevent oxidation .

  • Avoid prolonged exposure to acidic or humid environments .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure and properties:

  • Molecular Formula : C8H12ClNO2
  • Molecular Weight : 189.64 g/mol
  • CAS Number : 12229803

This structure includes an aminomethyl group and a hydroxyl group, contributing to its biological activity.

Anti-inflammatory Effects

Research indicates that (S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride exhibits anti-inflammatory properties. In preclinical models, it has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Cancer Treatment

The compound has been investigated for its potential in cancer therapy. It is part of alpha-helix mimetic structures that can interact with proteins involved in cancer signaling pathways, particularly the Wnt signaling pathway . This interaction is crucial for developing treatments for various cancers, including fibrotic diseases and tumors associated with KSHV (Kaposi's Sarcoma-associated herpesvirus) .

The biological activity of this compound can be attributed to its ability to modulate specific signaling pathways. The compound has been found to:

  • Inhibit pro-inflammatory cytokine production.
  • Interact with proteins involved in cell proliferation and apoptosis.
  • Potentially enhance the efficacy of existing therapeutic agents through combinatorial methods .

Study on Anti-inflammatory Properties

In a study conducted on animal models, this compound was administered to evaluate its anti-inflammatory effects. The results showed a significant reduction in inflammation markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

Cancer Treatment Efficacy

Another study focused on the use of this compound in treating fibrotic diseases and certain cancers. The findings indicated that administration led to a decrease in tumor size and improved survival rates in treated subjects, showcasing its therapeutic potential against malignancies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of cytokines
Cancer treatmentReduction in tumor size
MechanismModulation of Wnt signaling

Table 2: Case Study Results

Study FocusMethodologyFindings
Anti-inflammatoryAnimal model testingReduced inflammation markers
Cancer treatmentTumor growth assessmentDecreased tumor size

Mechanism of Action

The mechanism of action of (S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This compound can influence various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Substitution Patterns on the Benzyl Ring

Key analogs differ in substituent type, position, and electronic effects:

Compound Name Substituents on Benzyl Ring CAS Number Key Features
(S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol HCl 3-hydroxy Not explicitly listed* Chiral center, hydrophilic hydroxyl group
alpha-(Aminomethyl)-4-hydroxy-3-methoxybenzyl alcohol HCl 4-hydroxy, 3-methoxy 1011-74-1 Methoxy enhances lipophilicity; dual H-bonding sites
alpha-Aminomethyl-3-fluoro-4-hydroxybenzyl alcohol HCl 3-fluoro, 4-hydroxy 37302-03-7 Fluorine increases metabolic stability and electronegativity
alpha-Aminomethyl-m-trifluoromethylbenzyl alcohol 3-trifluoromethyl 21172-28-1 Strong electron-withdrawing CF₃ group; high lipophilicity

Impact of Substituents :

  • Methoxy groups (e.g., 1011-74-1): Increase lipid solubility but may reduce aqueous solubility compared to hydroxyl groups.
  • Fluorine (e.g., 37302-03-7): Enhances binding affinity to receptors via electronegative effects and improves pharmacokinetic stability.

Stereochemical Variations

Chirality at the alpha carbon critically influences activity:

  • (S)-Configuration : Likely dictates enantioselective interactions with biological targets (e.g., enzymes, transporters).
  • Racemic mixtures: For example, (R-(R',S'))-alpha-(1-((2-Hydroxyethyl)methylamino)ethyl)benzyl alcohol HCl (54212-89-4) shows how stereoisomerism can lead to divergent pharmacological profiles .

Amino Group Modifications

Variations in the aminomethyl side chain alter physicochemical and binding properties:

Compound Name Amino Group Modification CAS Number Effect
alpha-(((1,1-Dimethylethyl)amino)methyl)-3-hydroxybenzyl alcohol HCl tert-butylamino substituent 7287-82-3 Bulky tert-butyl group enhances steric hindrance, potentially reducing off-target interactions
alpha-(((1,1-Dimethyl-2-hydroxyethyl)amino)methyl)benzyl alcohol Hydroxyethylamino group 36981-91-6 Additional hydroxyl improves solubility and metal chelation potential

Key Observations :

  • Bulky substituents (e.g., tert-butyl): May limit membrane permeability but improve target specificity.
  • Hydrophilic groups (e.g., hydroxyethyl): Enhance solubility but may reduce CNS penetration.

Cross-Class Structural Comparison

  • Milnacipran: Contains an aminomethyl group and aromatic ring but features a cyclopropane scaffold instead of benzyl alcohol. This structural difference results in distinct pharmacokinetics (e.g., longer half-life) and applications (SNRI antidepressant) .

Research Implications and Limitations

  • Data Gaps : Evidence primarily derives from chemical registries (e.g., CAS listings) rather than experimental studies, limiting mechanistic insights.
  • Need for Modern Studies : Recent advancements in chiral synthesis and computational modeling could clarify structure-activity relationships.

Biological Activity

(S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride is a chiral compound that has garnered attention for its potential biological activities and applications in various scientific fields. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic potentials, and relevant research findings.

Overview of the Compound

  • Chemical Structure : this compound features an aminomethyl group attached to a benzyl alcohol moiety, enhancing its solubility and reactivity in biological systems.
  • CAS Number : 43090-68-2
  • Molecular Formula : C9H13ClN2O2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The hydroxyl and aminomethyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity.
  • Electrostatic Interactions : These interactions can modulate biochemical pathways, potentially leading to therapeutic effects in neurological disorders and other conditions.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Microorganism Activity Observed
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Studies suggest that it may enhance neuronal survival and reduce apoptosis through modulation of signaling pathways.

3. Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines and reduce oxidative stress markers.

Case Study 1: Neuroprotection in Animal Models

In a study involving mice subjected to induced neurotoxicity, administration of this compound resulted in:

  • Reduced neuronal loss.
  • Improved behavioral outcomes in cognitive tests.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of the compound against standard antibiotics. Results indicated that:

  • The compound showed comparable effectiveness to commonly used antibiotics against certain resistant strains.

Research Findings

Recent studies have highlighted the versatility of this compound as a precursor for synthesizing biologically active compounds, including neurotransmitter analogs and enzyme inhibitors. Its unique structural properties make it a valuable building block in medicinal chemistry.

Comparison with Similar Compounds

Compound Biological Activity Unique Properties
(R)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochlorideVaries; less effective than S-enantiomerDifferent stereochemistry affects binding affinity
(±)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochlorideMixed activity due to racemic natureContains both enantiomers

Q & A

Q. What are the recommended synthetic routes for enantiopure (S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride?

The synthesis typically involves chiral resolution or asymmetric catalysis. A common approach is reductive amination of 3-hydroxybenzaldehyde derivatives using sodium borohydride (NaBH₄) in the presence of a chiral auxiliary or catalyst to ensure stereochemical control. Post-synthesis, purification via reversed-phase HPLC (RP-HPLC) is critical to isolate the (S)-enantiomer with >98% purity. Residual solvents and byproducts should be analyzed via GC-MS or LC-MS .

Q. Which analytical methods are most reliable for characterizing this compound’s purity and stereochemistry?

  • Chiral HPLC : Use a cellulose-based chiral column (e.g., Chiralpak IC) with a mobile phase of hexane/isopropanol (90:10) to confirm enantiomeric excess.
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ can identify functional groups (e.g., hydroxyl, aminomethyl) and confirm structural integrity.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight ([M+H]⁺ expected at m/z 218.1). Stability under analytical conditions should be verified via repeated injections at varying temperatures .

Q. How should researchers assess the compound’s stability under experimental storage conditions?

Conduct accelerated stability studies by storing aliquots at -20°C, 4°C, and 25°C for 1–4 weeks. Monitor degradation via HPLC-UV (λ = 254 nm) and quantify hydrolytic byproducts (e.g., free amine or benzyl alcohol derivatives). For long-term storage, lyophilization in amber vials under argon is recommended to prevent oxidation .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Use cell-based assays targeting receptors or enzymes structurally related to the compound’s functional groups. For example:

  • GPCR Binding Assays : Screen for activity at adrenergic or serotonergic receptors using radioligand displacement (e.g., ³H-agonist competition).
  • Enzyme Inhibition : Test inhibition of monoamine oxidases (MAO-A/B) via fluorometric assays. Normalize data to positive controls (e.g., clorgyline for MAO-A) and validate with dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro activity and in vivo efficacy data?

Contradictions often arise from poor pharmacokinetic (PK) properties. Address this by:

  • Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation.
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fractions.
  • Pharmacodynamic Modeling : Correlate free plasma concentrations with target engagement using compartmental models. Adjust dosing regimens or modify the scaffold to improve bioavailability .

Q. What experimental designs are optimal for studying environmental fate and degradation pathways?

Adopt a tiered approach:

  • Lab-Scale Biodegradation : Use OECD 301B tests with activated sludge to measure aerobic degradation over 28 days.
  • Photolysis Studies : Expose aqueous solutions to UV light (λ = 254–365 nm) and monitor degradation via LC-MS/MS.
  • Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201). Data should inform quantitative structure-activity relationship (QSAR) models for risk assessment .

Q. How can chiral-specific effects be isolated in pharmacological studies?

  • Enantiomer-Specific Synthesis : Prepare both (S)- and (R)-enantiomers using chiral catalysts (e.g., Jacobsen’s catalyst).
  • Functional Assays : Compare binding kinetics (SPR) and intracellular signaling (cAMP/GTPγS assays) between enantiomers.
  • Molecular Dynamics Simulations : Model interactions with target receptors (e.g., docking to β₂-adrenergic receptor) to identify stereochemical determinants of activity .

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

Use nonlinear mixed-effects modeling (NLME) to account for inter-subject variability. Apply the Hill equation with Bayesian hierarchical models to estimate EC₅₀ and slope parameters. Validate with bootstrapping (1,000 iterations) and report 95% credible intervals. Outliers should be assessed via Grubbs’ test .

Q. How can researchers differentiate between direct and off-target effects in complex biological systems?

  • CRISPR Knockout Models : Generate cell lines lacking the putative target receptor.
  • Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to capture interacting proteins.
  • Pathway Analysis : Perform RNA-seq to identify differentially expressed genes post-treatment. Overlay data with KEGG pathways to map secondary effects .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

Optimize critical process parameters (CPPs) via design of experiments (DoE):

  • Factorial Design : Vary reaction temperature, solvent ratio, and catalyst loading to identify robust conditions.
  • Quality-by-Design (QbD) : Define a design space using Monte Carlo simulations.
  • In-line PAT : Implement Raman spectroscopy for real-time monitoring of reaction progress .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride
Reactant of Route 2
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(S)-alpha-(Aminomethyl)-3-hydroxybenzyl alcohol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.